molecular formula C53H67N9O17 B8082534 L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl-

L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl-

Cat. No.: B8082534
M. Wt: 1102.1 g/mol
InChI Key: HVLSXIKZNLPZJJ-UHFFFAOYSA-N
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Description

The compound L-Alanine, L-tyrosyl-L-prolyl-L-tyrosyl-L-α-aspartyl-L-valyl-L-prolyl-L-α-aspartyl-L-tyrosyl- is a synthetic oligopeptide composed of eight amino acid residues. Its sequence begins with L-alanine (Ala) and includes repeated motifs of tyrosine (Tyr), proline (Pro), and aspartic acid (Asp), with a single valine (Val) residue. Key structural features include:

  • Two proline residues: Proline’s rigid cyclic structure introduces conformational constraints, influencing peptide folding and stability.
  • Two aspartic acid residues: The negatively charged carboxylate groups at physiological pH enhance solubility and may facilitate interactions with metal ions or basic amino acids.

The absence of cysteine (Cys) or other sulfur-containing residues distinguishes it from peptides with disulfide bridges (e.g., CAS 365227-82-3 in ).

Properties

IUPAC Name

3-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSXIKZNLPZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N9O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Alanine,L-tyrosyl-L-prolyl-L-tyrosyl-L-a-aspartyl-L-valyl-L-prolyl-L-a-aspartyl-L-tyrosyl- (CAS Number: 92000-76-5) is a complex peptide composed of multiple amino acids. Its structure indicates potential biological activities, particularly in protein synthesis and cellular signaling. This article reviews the biological activity of this compound, focusing on its role in aminoacyl-tRNA synthetases (aaRSs), potential therapeutic applications, and relevant research findings.

Role in Protein Synthesis

Aminoacyl-tRNA synthetases are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, facilitating protein synthesis. This compound's amino acid components suggest that it may interact with aaRSs, potentially influencing their activity or stability. Research indicates that variations in tRNA identity can significantly affect aminoacylation efficiency, which is essential for proper protein translation .

Extracellular Signaling

Recent studies have highlighted that certain fragments of aaRSs possess functions beyond aminoacylation, including roles in extracellular signaling pathways. These unexpected activities may involve modulation of cellular processes such as inflammation and cell growth . The specific peptide structure of L-Alanine,L-tyrosyl-L-prolyl... may enhance or inhibit these signaling pathways, warranting further investigation.

Case Studies and Research Findings

  • Aminoacyl-tRNA Synthetases and Their Functions :
    • A study published in Nature Reviews discusses the evolutionary conservation and structural diversity of aaRSs across different organisms, emphasizing their multifunctional roles beyond translation .
    • It was found that some aaRSs can also participate in metabolic processes outside protein synthesis, indicating a broader biological significance .
  • Therapeutic Applications :
    • Research has shown that peptides similar to L-Alanine,L-tyrosyl... can exhibit therapeutic properties, including anti-inflammatory effects and modulation of immune responses. For instance, fragments derived from aaRSs have been explored for their potential in treating autoimmune diseases .
  • Biochemical Characterization :
    • A comparative analysis of various aaRSs revealed distinct kinetic parameters for tRNA binding and amino acid activation. Understanding these parameters can provide insights into how compounds like L-Alanine,L-tyrosyl... might modulate enzyme activity .

Table 1: Amino Acid Composition and Properties

Amino AcidStructurepKa (COOH)pKa (NH2)pI (25 °C)Charge (pH 7)
L-AlanineNeutral2.349.696.000
L-TyrosineNeutral2.209.115.660
L-ProlineNeutral1.9910.546.300
L-Aspartic AcidAcidic1.889.603.65-1
L-ValineNeutral2.329.746.000

Scientific Research Applications

Biochemical Research

L-Alanine and its derivatives are often used in biochemical assays to study enzyme activities and protein interactions. The specific sequence of this peptide may influence its binding affinity and biological activity.

Table 1: Enzyme Substrates Involving L-Alanine Derivatives

Compound NameEnzyme TargetReference
Acetyl-L-tyrosyl-L-valyl-Glycineα-Amidating Enzyme
L-Alanine 4-methylcoumaryl-7-amideAminopeptidase
L-Tyrosyl-L-alanylglycyl-L-valylTyrosine Protein-Kinase

Pharmacological Applications

The compound's structure suggests potential pharmacological properties, particularly in neuropharmacology and endocrinology. Peptides similar to this compound have shown promise in modulating hormonal responses and neurotransmitter activities.

Case Study: Corticotropin Peptides

Research has indicated that corticotropin peptides with similar amino acid sequences exhibit significant biological activities, including adrenal-stimulating and lipotropic effects. These findings suggest that L-Alanine derivatives could be explored for therapeutic uses in stress-related disorders and metabolic syndromes .

Nutritional Science

Peptides like L-Alanine are essential for protein synthesis and can play a role in muscle metabolism. Their inclusion in dietary supplements is being studied for enhancing athletic performance and recovery.

Table 2: Nutritional Benefits of L-Alanine

BenefitMechanism of ActionReference
Muscle RecoveryIncreases glucose availability during exercise
Enhances Immune FunctionSupports the production of immune cells
Improves Cognitive FunctionMay influence neurotransmitter release

Cosmetic Applications

The hydrating properties of peptides have led to their incorporation into cosmetic formulations. Research indicates that peptides can improve skin elasticity and reduce signs of aging.

Case Study: Peptide-Based Skincare Products

Studies have shown that skincare products containing specific peptides enhance skin barrier function and hydration levels, suggesting that L-Alanine derivatives could be beneficial in cosmetic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Selected Peptides

Compound (CAS No.) Key Features Molecular Formula Molecular Weight (g/mol) Functional Implications
Target Compound (Not specified) Ala-Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr; 3 Tyr, 2 Pro, 2 Asp, 1 Val Estimated* ~1,000–1,200† Potential solubility due to Asp; conformational rigidity from Pro
653602-59-6 () Contains Trp, Arg, Leu, Thr; longer sequence (14 residues) C₇₈H₁₂₄N₂₀O₁₉ 1,645.94 Larger size suggests higher receptor specificity; Trp/Arg may confer antimicrobial activity
365227-82-3 () Includes Cys, Gln, Glu, Trp; sulfur-containing (Cys) C₁₁₀H₁₅₂N₂₈O₃₀S₂ Not reported Disulfide bond potential; Trp/Glu may enhance fluorescence or metal binding
114771-90-3 () Multiple Pro, Asp, Leu, Tyr residues; 20+ residues Not reported Not reported Extended helical or loop structures due to Pro/Asp repeats

*Estimated based on amino acid sequence. †Approximation derived from standard residue masses (e.g., Tyr: 181.19 g/mol, Asp: 133.10 g/mol).

Key Observations:
  • Tyrosine-rich peptides : The target compound shares a high tyrosine content with CAS 114771-90-3 (), which may indicate shared roles in redox signaling or phosphorylation pathways.
  • Aspartic acid presence : Both the target compound and CAS 114771-90-3 () contain multiple Asp residues, enhancing solubility and metal-binding capacity compared to peptides like 653602-59-6 (), which lacks Asp.
  • Proline motifs : The target’s dual Pro residues contrast with longer Pro-rich sequences in CAS 114771-90-3 (), suggesting differences in conformational flexibility and protease resistance.

Pharmacological and Toxicological Comparisons

Table 2: Pharmacological Profiles

Compound (CAS No.) Reported Applications/Effects Toxicity Data
Target Compound Not explicitly reported; structural analogs suggest research use in enzyme inhibition or substrate studies No data available
Antidiabetic peptide () Insulinotropic activity; targets glucose metabolism Not disclosed
17028-03-4 () 3-Methyl-L-tyrosine derivative; potential neurotransmitter analog Toxicity "not thoroughly studied"
Key Observations:
  • The antidiabetic peptide in shares structural complexity with the target compound but includes additional residues (e.g., 2-methylalanyl, glutaminyl) for receptor targeting.
  • Toxicity data are scarce for most peptides in the evidence. For example, 3-methyl-L-tyrosine () explicitly notes incomplete toxicological studies, a common issue for synthetic peptides.

Q & A

What are the optimal methodologies for synthesizing this peptide, and how can purity be ensured?

Basic Research Question
Answer :
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides like this compound. Key steps include:

  • Resin selection : Use Wang or Rink amide resin for C-terminal amidation.
  • Coupling conditions : Activate amino acids with HBTU/HOBt or Oxyma/DIC for efficient coupling .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal.
  • Cleavage : TFA cocktail (e.g., TFA:water:triisopropylsilane = 95:2.5:2.5) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA). Validate purity (>95%) via MALDI-TOF mass spectrometry .

How can the secondary and tertiary structures of this peptide be characterized experimentally?

Basic Research Question
Answer :

  • Circular Dichroism (CD) Spectroscopy : Analyze α-helix/β-sheet content in aqueous vs. membrane-mimetic solvents (e.g., SDS micelles) .
  • Nuclear Magnetic Resonance (NMR) : Assign backbone resonances (1H-15N HSQC) to map conformational flexibility in solution .
  • X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., PEG 3350) for high-resolution structural data .
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in physiological buffers.

What strategies resolve contradictions in reported bioactivity data for this peptide across studies?

Advanced Research Question
Answer :
Contradictions often arise from:

  • Structural variability : Batch-to-batch differences in stereochemical purity (e.g., aspartyl isomerization). Mitigate via rigorous analytical HPLC and chiral column validation .
  • Experimental models : Cell-line-specific responses (e.g., LAT1 transporter expression levels affecting uptake). Use CRISPR-edited isogenic cell lines for controlled studies .
  • Binding assays : Standardize protocols (e.g., SPR vs. fluorescence anisotropy) to compare dissociation constants (Kd). Include negative controls like scrambled-sequence peptides .

How can molecular dynamics (MD) simulations optimize this peptide’s interaction with biological targets?

Advanced Research Question
Answer :

  • Force field selection : Use AMBER or CHARMM36 for peptide-lipid bilayer systems .
  • Key interactions : Focus on conserved motifs (e.g., hydrophobic residues like valine and proline for membrane penetration; aspartyl groups for polar interactions) .
  • Simulation parameters : Run ≥100 ns trajectories with explicit solvent (TIP3P water) and NaCl ions (0.15 M) to mimic physiological conditions.
  • Validation : Compare simulated conformations with cryo-EM or NMR data .

What experimental designs are recommended for studying this peptide’s role in intracellular signaling pathways?

Advanced Research Question
Answer :

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., NF-κB or MAPK pathways) .
  • Phosphoproteomics : Enrich phosphorylated proteins with TiO2 columns and analyze via LC-MS/MS to map kinase activation .
  • Knockdown/overexpression : Use siRNA or CRISPRi to silence putative receptors (e.g., GPCRs) and assess peptide activity loss .
  • In vivo models : Zebrafish embryos for real-time imaging of tissue repair; murine wound-healing assays with peptide-loaded hydrogels .

How can structural analogs be designed to enhance target specificity while minimizing off-site effects?

Advanced Research Question
Answer :

  • Backbone modifications : Replace L-proline with D-proline or N-methylated residues to alter rigidity .
  • Side-chain engineering : Substitute tyrosine with fluorinated phenylalanine for improved hydrophobic packing .
  • Computational screening : Dock analogs against LAT1 homology models (e.g., AdiC template) to prioritize high-affinity candidates .
  • In vitro validation : Test analogs in competitive uptake assays (e.g., ³H-labeled leucine displacement in LAT1-expressing cells) .

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